molecular formula C2H7NO4S B043139 2-Aminoethyl hydrogen sulfate CAS No. 926-39-6

2-Aminoethyl hydrogen sulfate

Cat. No. B043139
CAS RN: 926-39-6
M. Wt: 141.15 g/mol
InChI Key: WSYUEVRAMDSJKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of AEHS involves sensitive and specific analytical methods. For instance, high-pressure liquid chromatography has been described as an effective technique for analyzing AEHS in biological fluids. This method entails ion-exchange clean-up and chromatography on a cation-exchange column, revealing the compound's presence at concentrations as low as 0.3 μg/ml, demonstrating both accuracy and reproducibility (S. Chu & L. Sennello, 1976).

Molecular Structure Analysis

Molecular structure analysis of AEHS and related compounds has been conducted through techniques such as crystallography. Studies have detailed the hydrogen-bonding patterns within 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate, showcasing how hydrogen sulfate anions and organic cations interact through hydrogen bonds to form supramolecular chains and base pairs (M. Hemamalini et al., 2005).

Chemical Reactions and Properties

AEHS's chemical reactivity has been explored in various studies. For example, nano-manganese hydrogen sulfate has been utilized as a catalyst for Mannich-type reactions, highlighting AEHS's potential in facilitating organic transformations (H. Eshghi et al., 2015). Moreover, the formation of cyclic sulfates from amino diols illustrates AEHS's role in synthesizing derivatives through selective inversion reactions (S. Kemp et al., 1996).

Scientific Research Applications

  • Plant Biology and Stress Response : Hydrogen sulfide, a component of 2-Aminoethyl hydrogen sulfate, plays a crucial role in plant biology. It serves as an alternative source of sulfur for plants, is involved in regulation and signaling, and is particularly significant in regulating plant stress response, especially under drought conditions (Calderwood & Kopriva, 2013).

  • Sulfate Reduction in Living Systems : Sulfate reduction is essential for forming sulfur-containing amino acids and proteins, which are fundamental to living systems (Schiff & Hodson, 1973).

  • Health and Disease : Hydrogen sulfide is a derivative of sulfur that has implications in colonic health, and its role in intestinal disorders like inflammatory bowel diseases and colorectal cancer is still being explored (Carbonero et al., 2012).

  • Environmental Applications : Biogenic hydrogen sulfide produced by sulfate-reducing bacteria can precipitate metals from acid mine drainage, showing high removal efficiencies for copper, zinc, and lead (Alvarez, Crespo, & Mattiasson, 2007).

  • Chemical Synthesis : The ionic liquid with hydrogen sulfate as a counteranion has shown high catalytic efficiency and can be recovered and reused multiple times without significant loss of its catalytic activity. This is particularly noted in the environmentally friendly synthesis of trans-β-Nitrostyrenes (Ying et al., 2014).

  • Cardiology : Exogenous hydrogen sulfide protects against irreversible ischemia-reperfusion injury in the myocardium, potentially through the modulation of KATP channel opening (Johansen, Ytrehus, & Baxter, 2005).

  • Cellular Imaging : Novel reaction-based fluorescent probes can selectively image hydrogen sulfide in living cells, aiding in the study of its chemistry in biological systems (Lippert, New, & Chang, 2011).

  • Physiological Implications : Hydrogen sulfide has various physiological functions and can lead to pathological disturbances such as hypertension, atherosclerosis, heart failure, diabetes, cirrhosis, inflammation, sepsis, neurodegenerative disease, erectile dysfunction, and asthma (Wang, 2012).

  • Mitochondrial Research : A mitochondria-specific two-photon probe for H2S may find applications in tracking mitochondrial H2S in living biological specimens (Liu et al., 2014).

  • Chromatography : A high-pressure liquid chromatographic method for determining 2-aminoethyl hydrogen sulfate in plasma and urine has been developed, proving to be accurate and reproducible (Chu & Sennello, 1976).

Safety And Hazards

2-Aminoethyl hydrogen sulfate is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water . If swallowed, it is recommended to rinse the mouth and consult a physician .

Future Directions

Relevant Papers

There are several peer-reviewed papers related to 2-Aminoethyl hydrogen sulfate. For instance, a study by A E Herbison et al. investigated the characteristics of gamma-aminobutyric acid (GABA) release as monitored by microdialysis . Another study by H Golan et al. discussed how the block of GABA-transaminase modifies GABAergic transmission at the crayfish synapses .

properties

IUPAC Name

2-aminoethyl hydrogen sulfate
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InChI

InChI=1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WSYUEVRAMDSJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H7NO4S
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DSSTOX Substance ID

DTXSID3044469
Record name 2-Aminoethyl hydrogen sulfate
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Molecular Weight

141.15 g/mol
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Physical Description

Light yellow crystalline solid; [Aldrich MSDS]
Record name 2-Aminoethyl hydrogen sulfate
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Product Name

2-Aminoethyl hydrogen sulfate

CAS RN

926-39-6
Record name 2-Aminoethyl hydrogen sulfate
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Record name Aminoethyl sulfate
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Record name 2-Aminoethyl hydrogen sulfate
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Record name Ethanol, 2-amino-, 1-(hydrogen sulfate)
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Record name 2-Aminoethyl hydrogen sulfate
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Record name AMINOETHYL SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
SY Chu, LT Sennello - Journal of Chromatography A, 1976 - Elsevier
… A sensitive and specific method for the analysis of 2-aminoethyl hydrogen sulfate in biological fluids … Using 2 ml of plasma or urine, 2-aminoethyl hydrogen sulfate could be assayed at …
Number of citations: 1 www.sciencedirect.com
CR Zhou, HF Wang, XH Shi… - Advanced Materials …, 2011 - Trans Tech Publ
… Using laser monitoring technique and reliable apparatus, the solubilities of both 2-aminoethyl hydrogen sulfate (AHS) and taurine in water were determined by the dynamic equilibrium …
Number of citations: 1 www.scientific.net
AR Soernes, E Sagstuen, A Lund - The Journal of Physical …, 1995 - ACS Publications
Single crystals of 2-aminoethyl hydrogen sulfate (AES), H3N+ CH2CH20S03', were X-irradiated at 295 K and studied usingX-band EPR, ENDOR, and FSE (EI-EPR) spectroscopy. …
Number of citations: 20 pubs.acs.org
AR Sornes, E Sagstuen - The Journal of Physical Chemistry, 1995 - ACS Publications
Single crystals of 2-aminoethyl hydrogen sulfate, H3N+ CH2CH20S03-, were X-irradiated at 295 K and studied using EPR, ENDOR, and FSE techniques. Among several radicals …
Number of citations: 3 pubs.acs.org
CS Dewey, RA Bafford - The Journal of Organic Chemistry, 1965 - ACS Publications
… This reaction has been used to prepare aryl- and alkyl-substituted thiazolidinethiones from suitably substituted derivatives of 2-aminoethyl hydrogen sulfate. The preparation of the …
Number of citations: 63 pubs.acs.org
CS Dewey, RA Bafford - The Journal of Organic Chemistry, 1965 - ACS Publications
The kinetics of the reaction of sodium/3-aminoethyl sulfate (I) and its a- and/3-alkyl derivatives with potassium ethyl xanthate to give thiazolidine-2-thiones (II) have been studied. Therate…
Number of citations: 10 pubs.acs.org
AR Sornes, E Sagstuen, A Lund - Journal of Physical Chemistry, 1995 - cheric.org
Single crystals of 2-aminoethyl hydrogen sulfate (AES), H3N+ CH2CH2OSO3-, were X-irradiated at 295 K and studied using X-band EPR, ENDOR, and FSE (EI-EPR) spectroscopy. …
Number of citations: 5 www.cheric.org
WA Reeves, GL Drake Jr… - Journal of the American …, 1951 - ACS Publications
… 2-aminoethyl hydrogen sulfate with sodium hydroxide.4 The … The usual method of converting 2-aminoethyl hydrogen sulfate to … the neutralized 2aminoethyl hydrogen sulfate is heated in …
Number of citations: 57 pubs.acs.org
H Yan, F Qiao, M Tian, KH Row - Journal of Liquid …, 2012 - Taylor & Francis
… In this paper, taurine and its intermediate (2-aminoethyl hydrogen sulfate) in beverages and milk products were determined by HPLC method. Due to absence of strong absorbing …
Number of citations: 8 www.tandfonline.com
VP Wystrach, DW Kaiser… - Journal of the American …, 1955 - ACS Publications
… The rates of formation of ethylenimine from 2-aminoethyl hydrogen sulfate, 2chloroethylamine hydrochloride, and 2-bromoethylamine hydrobromide havebeen compared. …
Number of citations: 73 pubs.acs.org

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